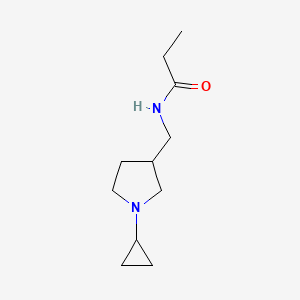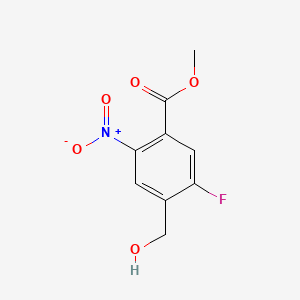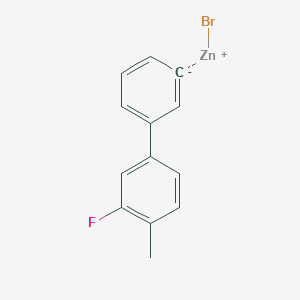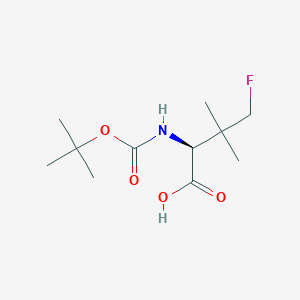
(S)-2-(tert-butoxycarbonylamino)-4-fluoro-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a dimethylbutanoic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Deprotection: TFA or oxalyl chloride in methanol are commonly used for Boc deprotection
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is the free amine after removal of the Boc group.
科学的研究の応用
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural features.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid involves its reactivity due to the presence of the Boc group and the fluorine atom. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Lacks the fluorine atom, resulting in different reactivity and stability.
(S)-2-((tert-Butoxycarbonyl)amino)-4-chloro-3,3-dimethylbutanoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorine atom in (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid imparts unique reactivity and stability compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions .
特性
分子式 |
C11H20FNO4 |
|---|---|
分子量 |
249.28 g/mol |
IUPAC名 |
(2S)-4-fluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)11(4,5)6-12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m1/s1 |
InChIキー |
QAWXYJNHGJIZCC-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)CF |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
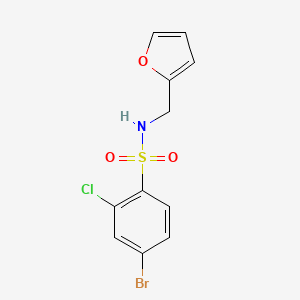
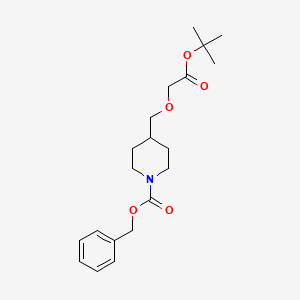
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
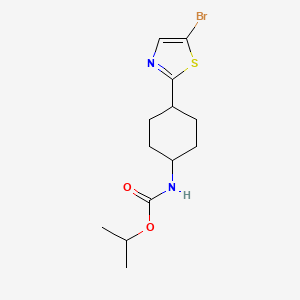
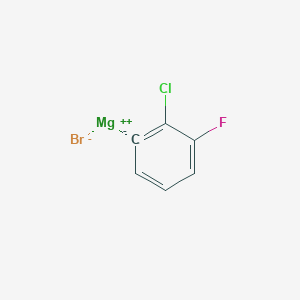
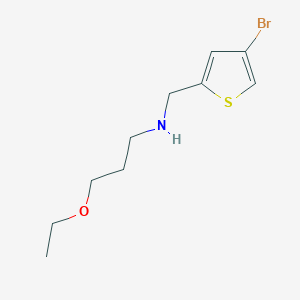
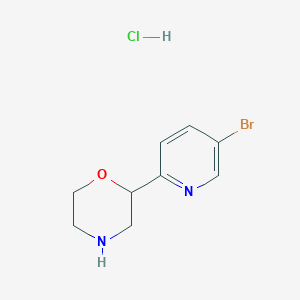
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
